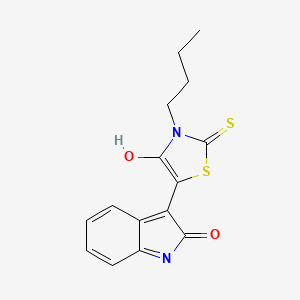![molecular formula C14H16O B12200843 Furan, 2-[4-(1,1-dimethylethyl)phenyl]- CAS No. 34231-76-0](/img/structure/B12200843.png)
Furan, 2-[4-(1,1-dimethylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2-[4-(1,1-dimethylethyl)phenyl]- is an organic compound with the molecular formula C14H16O It is a derivative of furan, a heterocyclic aromatic organic compound, and features a phenyl group substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- typically involves the reaction of 2-furylboronic acid with 4-tert-butylphenyl bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
Furan, 2-[4-(1,1-dimethylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxygenated derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Furan, 2-[4-(1,1-dimethylethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Furan, 2-[4-(1,1-dimethylethyl)phenyl]- involves its interaction with specific molecular targets. In biological systems, it may act as an alpha-adrenergic blocker, affecting the adrenergic receptors and modulating physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan: The parent compound, a simple heterocyclic aromatic organic compound.
2-Phenylfuran: A derivative with a phenyl group attached to the furan ring.
4-tert-Butylphenol: A compound with a tert-butyl group attached to a phenol ring.
Uniqueness
Furan, 2-[4-(1,1-dimethylethyl)phenyl]- is unique due to the presence of both a furan ring and a tert-butyl-substituted phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
34231-76-0 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)furan |
InChI |
InChI=1S/C14H16O/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h4-10H,1-3H3 |
InChI Key |
DRFTWAOIXAHSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-2-(pyridin-3-ylimino)-1,3-thiazolidin-4-one](/img/structure/B12200771.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12200776.png)
methanone](/img/structure/B12200791.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12200805.png)
![2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B12200812.png)

![3-(4-bromophenyl)-2-(methoxymethyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B12200819.png)
![N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12200826.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12200834.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B12200837.png)
![2-methyl-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide](/img/structure/B12200839.png)

![N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12200851.png)
![3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12200856.png)
